molecular formula C25H37Li3N7O17P3S1 B217103 Cinerubin X CAS No. 104700-84-7

Cinerubin X

Cat. No. B217103
CAS RN: 104700-84-7
M. Wt: 784.8 g/mol
InChI Key: MOJNCDRIHYDVBS-UHFFFAOYSA-N
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Description

Cinerubin X is a natural product isolated from the fermentation broth of Streptomyces sp. It belongs to the anthracycline family of compounds and is known for its potent anti-tumor activity. Cinerubin X has been the subject of extensive research due to its potential as a chemotherapeutic agent.

Scientific Research Applications

Antiproliferative Activity in Cancer Research

Cinerubin B, a compound closely related to Cinerubin X, has shown promising results in inhibiting the proliferation of cancer cells. Research conducted on actinobacterial strains from the Antarctic region, specifically the Streptomyces genus, has revealed the potential of these strains in producing antitumor compounds. In particular, strains such as Streptomyces sp. CMAA 1527 and Streptomyces sp. CMAA 1653 were identified for their significant antiproliferative activity against various human cancer cell lines, including breast, glioblastoma, lung/non-small, and kidney cancer cells. The investigation of these actinobacterial strains, especially in extreme environments like Antarctica, contributes to the discovery and development of novel antitumor agents. This research suggests that the rhizosphere of Deschampsia antarctica, a grass native to Antarctica, is a valuable source of bioactive actinobacteria, capable of producing compounds like Cinerubin B with potential applications in cancer treatment​​​​.

Bioassay-Guided Fractionation and Structural Identification

The process of identifying and analyzing the compounds produced by these actinobacterial strains involves bioassay-guided fractionation and structural identification techniques. The crude extracts obtained from the mentioned Streptomyces strains underwent analysis using LC–MS, which revealed different chemical profiles. The most bioactive fractions were identified and subjected to further structural identification experiments. This approach is crucial for pinpointing the specific compounds responsible for the observed antitumor activity, leading to a deeper understanding of their potential therapeutic applications​​.

Implications for Future Research

The findings from these studies highlight the immense potential of microbial secondary metabolites, especially from unique environments like Antarctica, in the development of new cancer treatments. As research continues, compounds like Cinerubin X and its derivatives could play a significant role in advancing cancer therapeutics, offering new avenues for treating various forms of the disease. This research underscores the importance of exploring diverse ecological niches for novel bioactive compounds with therapeutic potential​​.

properties

CAS RN

104700-84-7

Product Name

Cinerubin X

Molecular Formula

C25H37Li3N7O17P3S1

Molecular Weight

784.8 g/mol

IUPAC Name

methyl 2-ethyl-2,5,7,10-tetrahydroxy-4-[5-[4-hydroxy-6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate

InChI

InChI=1S/C40H48O16/c1-6-40(49)15-26(30-19(34(40)39(48)50-5)13-20-31(36(30)46)37(47)33-23(43)8-7-22(42)32(33)35(20)45)55-27-12-10-25(17(3)52-27)54-29-14-24(44)38(18(4)53-29)56-28-11-9-21(41)16(2)51-28/h7-8,13,16-18,24-29,34,38,42-44,46,49H,6,9-12,14-15H2,1-5H3

InChI Key

MOJNCDRIHYDVBS-UHFFFAOYSA-N

SMILES

CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)OC5CCC(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O)O

Canonical SMILES

CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)OC5CCC(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O)O

synonyms

cinerubin X

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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